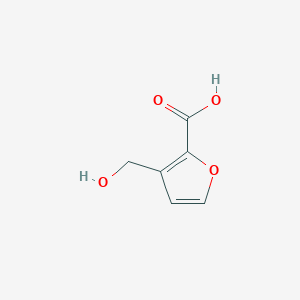
2-Furancarboxylic acid, 3-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, 3-(hydroxymethyl)-, also known as 5-hydroxymethyl-2-furancarboxylic acid, is a furan derivative with significant potential in various scientific and industrial applications. This compound is characterized by a furan ring substituted with a carboxylic acid group and a hydroxymethyl group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, 3-(hydroxymethyl)- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be achieved through various catalytic methods, including chemocatalysis, biocatalysis, and photocatalysis. For instance, biocatalytic methods often employ enzymes such as alcohol oxidase and laccase to convert HMF to the desired product under mild reaction conditions .
Industrial Production Methods: Industrial production of 2-furancarboxylic acid, 3-(hydroxymethyl)- primarily relies on the oxidation of HMF derived from biomass. This process is advantageous due to its eco-friendly nature and the use of renewable resources. The biocatalytic conversion of HMF to 2-furancarboxylic acid, 3-(hydroxymethyl)- is particularly promising, offering high selectivity and lower environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furancarboxylic acid, 3-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the hydroxymethyl group can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for biopolymers .
Common Reagents and Conditions: Common reagents used in the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include alcohol oxidase, laccase, and other catalytic agents. These reactions typically occur under mild conditions, making them suitable for industrial applications .
Major Products: The major products formed from the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include FDCA and other furan derivatives. These products are valuable in the production of bioplastics and other sustainable materials .
Applications De Recherche Scientifique
2-Furancarboxylic acid, 3-(hydroxymethyl)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of bioplastics, resins, and other sustainable materials.
Mécanisme D'action
The mechanism of action of 2-furancarboxylic acid, 3-(hydroxymethyl)- involves its oxidation to form FDCA and other derivatives. This process is catalyzed by enzymes such as alcohol oxidase and laccase, which facilitate the conversion of the hydroxymethyl group to a carboxylic acid group . The molecular targets and pathways involved in this process are primarily related to the catalytic activity of these enzymes .
Comparaison Avec Des Composés Similaires
5-Hydroxymethylfurfural (HMF): A precursor to 2-furancarboxylic acid, 3-(hydroxymethyl)-, commonly used in the synthesis of furan derivatives.
2,5-Furandicarboxylic Acid (FDCA): A major oxidation product of 2-furancarboxylic acid, 3-(hydroxymethyl)-, used in the production of biopolymers.
2-Furoic Acid: Another furan derivative with applications in organic synthesis and polymer production.
Uniqueness: 2-Furancarboxylic acid, 3-(hydroxymethyl)- is unique due to its dual functional groups (hydroxymethyl and carboxylic acid), which provide versatility in chemical reactions and applications. Its ability to undergo selective oxidation to form valuable products like FDCA highlights its significance in sustainable chemistry .
Propriétés
Formule moléculaire |
C6H6O4 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
3-(hydroxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7H,3H2,(H,8,9) |
Clé InChI |
TYNYLABSLJYTTH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


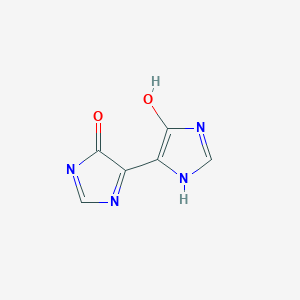
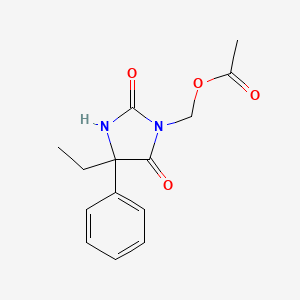
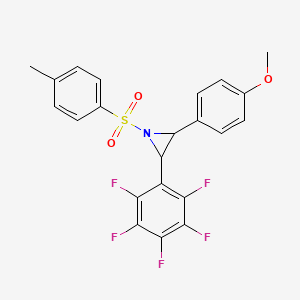
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
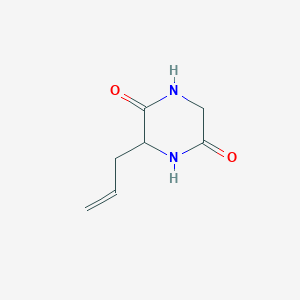
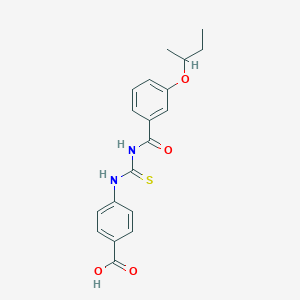
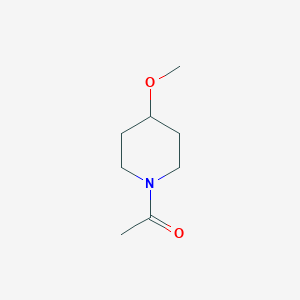
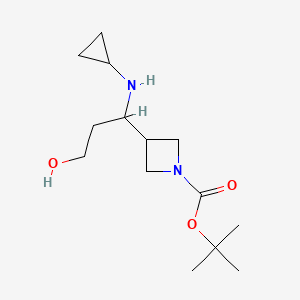
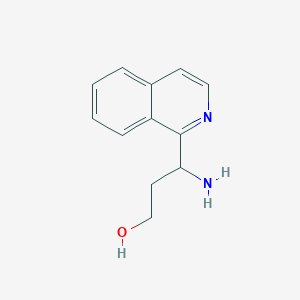


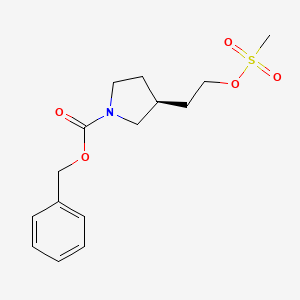

![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
